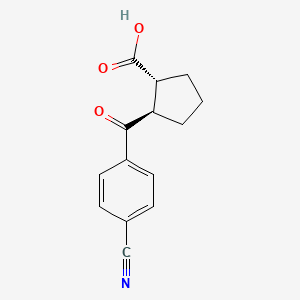
Cyclohexyl 2,3-dimethylphenyl ketone
Übersicht
Beschreibung
Cyclohexyl 2,3-dimethylphenyl ketone is a chemical compound with the molecular formula C15H20O . It is a white solid and has a molecular weight of 216.32 g/mol .
Molecular Structure Analysis
This compound is a six-carbon cyclic molecule with a ketone functional group . The molecule contains a total of 83 bond(s); 37 non-H bond(s), 13 multiple bond(s), 8 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 4 six-membered ring(s), and 1 ketone(s) (aliphatic) .Chemical Reactions Analysis
Ketones, including this compound, can undergo a variety of reactions. For example, they can participate in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . They can also undergo hydrogenation reactions .Physical And Chemical Properties Analysis
This compound is a white solid . The boiling points of ketones are higher than those of ethers and alkanes of similar molar masses but lower than those of comparable alcohols . The solubilities in water of aldehydes and ketones of four or fewer carbon atoms are about the same as that of alcohols and ethers .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis:
- Cyclohexyl-phenyl ketones are used in Stobbe condensations to produce naphthalene derivatives (Baddar, El-Newaihy, & Ayoub, 1971).
- The synthesis of dimethyl acetals of carbonyl compounds like cyclohexanone and acetophenone has been achieved using different solid acid catalysts. The textural properties of these catalysts influence their catalytic activity (Thomas, Prathapan, & Sugunan, 2005).
Organic Reaction Mechanisms:
- Research on the oxidation of unreactive C-H bonds using bio-inspired Fe(II) complexes includes the oxidation of cyclohexane to cyclohexanol and cyclohexanone (Haslinger, Raba, Cokoja, Pöthig, & Kühn, 2015).
- The reduction of ketones with secondary alcohols catalyzed by triphenylphosphine complexes of ruthenium and rhodium includes reactions involving cyclohexanone (Sharf, Freidlin, & Krutii, 1973).
Photochemistry:
- Studies on the photoenolization of compounds related to 2-methylacetophenone reveal detailed reaction sequences and provide insights into the process of photoenolization (Haag, Wirz, & Wagner, 1977).
Material Science and Catalysis:
- Cyclohexanone has been used in Baeyer–Villiger oxidation reactions catalyzed by rhenium complexes bearing N- or oxo-ligands (Alegria, Martins, Kirillova, & Pombeiro, 2012).
Green Chemistry:
- The hydrodeoxygenation of aliphatic ketones like cyclohexanone over alkali-treated Ni/HZSM-5 catalysts is part of the strategy for green chemistry (Kong, Lai, Tian, Li, Yan, & Chen, 2013).
Eigenschaften
IUPAC Name |
cyclohexyl-(2,3-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-11-7-6-10-14(12(11)2)15(16)13-8-4-3-5-9-13/h6-7,10,13H,3-5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBVCMBEIHFYBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2CCCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642595 | |
| Record name | Cyclohexyl(2,3-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898769-12-5 | |
| Record name | Cyclohexyl(2,3-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




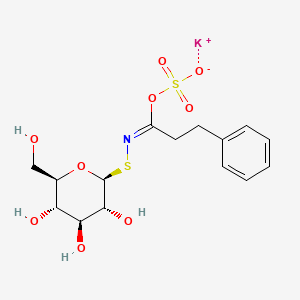
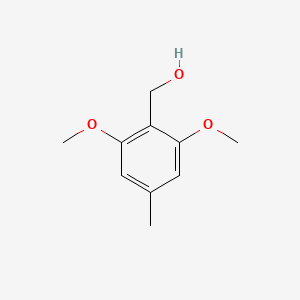
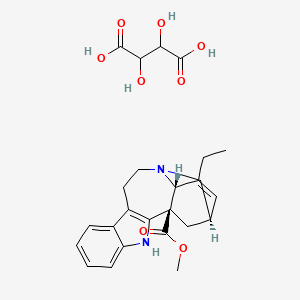


![3-[(3-N,N-Dimethylamino)phenyl]-1-propene](/img/structure/B1368561.png)
![3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene](/img/structure/B1368563.png)

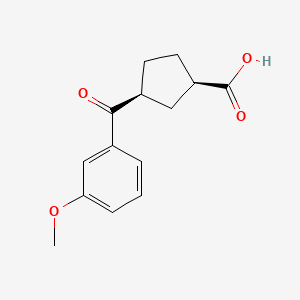
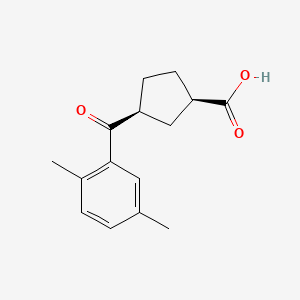

![trans-2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1368575.png)
